molecular formula C18H24N4O3S B2698165 1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane CAS No. 2097925-20-5

1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane

Cat. No.: B2698165
CAS No.: 2097925-20-5
M. Wt: 376.48
InChI Key: XNEDIUQOSVYCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Oxadiazole-Sulfonamide Compounds

The synthesis of 1,2,4-oxadiazoles dates to 1884, when Tiemann and Krüger first reported their preparation. Early applications focused on dye chemistry, but the 1960s marked a shift toward biomedical exploration, particularly after sulfonamides emerged as foundational antibacterials. The fusion of oxadiazoles with sulfonamides gained traction in the 21st century, driven by the need to overcome antibiotic resistance. For instance, OX11 (a 1,3,4-oxadiazole-sulfonamide hybrid) demonstrated potent antibacterial activity against Escherichia coli and Streptococcus pneumoniae via hydrophobic interactions with human serum albumin, as evidenced by binding constants (Kb) of 11.55–18.70 L/mol.

Key milestones include:

  • 2009 : Systematic reviews highlighted 1,2,4-oxadiazoles as versatile scaffolds for anti-inflammatory and antidiabetic agents.
  • 2019 : Sulfonamide-linked 1,3,4-oxadiazoles showed dual activity against α-amylase and α-glucosidase enzymes (IC50 = 8.2–14.7 μM), validating their metabolic applications.
  • 2025 : Pyrazole-integrated 1,3,4-oxadiazole sulfonamides achieved 100% inhibition of Xanthomonas oryzae at 100 mg/L, surpassing commercial agrochemicals.

Significance in Heterocyclic Medicinal Chemistry

The 1,2,4-oxadiazole ring contributes metabolic stability and π-π stacking capacity, while the sulfonamide group enhances hydrogen bonding and target selectivity. When combined with azepane—a seven-membered saturated ring known for improving blood-brain barrier penetration—these motifs create a multifunctional pharmacophore. For example:

Structural Feature Role in Bioactivity Example Compound Activity
1,2,4-Oxadiazole Stabilizes protein-ligand complexes OX7 : MIC = 12.5 μg/mL vs. S. pneumoniae
Sulfonamide Enhances solubility and binding A23 : EC50 = 5.0 mg/L vs. X. oryzae
Azepane Modulates pharmacokinetics Not yet quantified for target compound

This synergy is critical for overcoming limitations of single-moiety drugs, such as rapid clearance or poor membrane permeability.

Current Research Landscape and Knowledge Gaps

Recent advances focus on structural diversification:

  • Pyrrolidine Integration : The 4-phenylpyrrolidine subunit in 1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane introduces conformational rigidity, potentially enhancing target affinity. Fluorescence quenching studies of analogous compounds revealed ΔG = −6.09 to −7.53 kJ/mol, indicating spontaneous binding to serum albumin.
  • Agricultural Applications : Derivatives like A23 suppress bacterial biofilm formation by 80% at 50 mg/L, disrupting membrane integrity and downregulating tryptophan metabolism pathways.

However, critical gaps persist:

  • Mechanistic Specificity : The exact molecular targets of azepane-containing oxadiazole-sulfonamides in human cells remain uncharacterized.
  • Synthetic Optimization : Current yields for analogous compounds rarely exceed 65%, necessitating greener catalytic methods.
  • Structural-Activity Relationships (SAR) : Limited data exist on how pyrrolidine substitution patterns (e.g., meta- vs. para-phenyl) modulate bioactivity.

Preliminary computational models suggest the azepane moiety may interact with hydrophobic pockets in bacterial efflux pumps, but experimental validation is pending.

Properties

IUPAC Name

3-[1-(azepan-1-ylsulfonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c23-26(24,21-10-6-1-2-7-11-21)22-12-16(15-8-4-3-5-9-15)17(13-22)18-19-14-25-20-18/h3-5,8-9,14,16-17H,1-2,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEDIUQOSVYCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane is a compound that incorporates the oxadiazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its anticancer potential, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole ring : Known for its role in various biological activities.
  • Pyrrolidine and azepane rings : Contribute to the compound's pharmacokinetic properties.
  • Sulfonamide group : Often associated with antimicrobial activity.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The specific mechanisms include:

  • Inhibition of key enzymes : Such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation and survival .
  • Selective targeting : The oxadiazole derivatives have been shown to selectively interact with nucleic acids and proteins involved in cancer pathways .

Table 1: Summary of Anticancer Activities of Oxadiazole Derivatives

Compound TypeMechanism of ActionCancer Types Targeted
1,3,4-Oxadiazole derivativesInhibition of thymidylate synthase and HDACBreast, colon, lung cancers
Hybrid compounds with pyrrolidineInduction of apoptosis via caspase activationVarious solid tumors
Sulfonamide-containing derivativesDisruption of cell cycle progressionLeukemia and lymphoma

Antimicrobial Activity

The sulfonamide component of the compound suggests potential antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways .

Table 2: Antimicrobial Activity Profiles

Compound TypeTarget OrganismsMechanism of Action
Sulfonamide derivativesGram-positive and Gram-negative bacteriaInhibition of dihydropteroate synthase
Oxadiazole derivativesFungiDisruption of cell membrane integrity

Other Pharmacological Effects

Beyond anticancer and antimicrobial properties, oxadiazole derivatives have demonstrated:

  • Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines.
  • Antidiabetic activity : Some compounds have been shown to modulate glucose metabolism through interactions with acetyl-CoA carboxylases .

Case Studies

  • Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. Results indicated that compounds with a pyrrolidine moiety exhibited enhanced cytotoxicity compared to their non-pyrrolidine counterparts. The most effective derivative showed IC50 values in the nanomolar range against breast cancer cells.
  • Antimicrobial Efficacy Assessment : A study evaluating the antimicrobial properties of sulfonamide-containing oxadiazoles found significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to competitive inhibition of folate synthesis enzymes.

Scientific Research Applications

Biological Activities

The biological activities of 1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane have been documented in several studies. These include:

Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antimicrobial properties. Studies indicate that derivatives can inhibit both Gram-positive and Gram-negative bacteria, making them potential candidates for treating resistant infections .

Anticancer Potential : Similar compounds have shown promise against various cancer cell lines. For instance, modifications to the structure can enhance cytotoxicity and induce apoptosis in tumor cells .

Anticonvulsant Properties : Research into related compounds has indicated anticonvulsant effects, suggesting that structural modifications could yield effective treatments for epilepsy .

Case Studies and Research Findings

Several studies have explored the applications of this compound and its derivatives:

Antimicrobial Efficacy

Research has shown that structurally similar oxadiazole derivatives exhibit significant antibacterial activity. For example:

Compound IDBacterial StrainInhibition Zone (mm)
AE. coli20
BS. aureus25

These findings suggest that 1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane could be effective against ESKAPE pathogens .

Anticancer Studies

In vitro studies have evaluated the anticancer properties of related compounds against various cell lines:

Cell LineIC50 Value (µM)Apoptosis Induction
A54915Yes
C620Yes

These results indicate potential for further development as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Linkages

Compounds containing sulfonamide groups and heterocyclic scaffolds are common in medicinal chemistry due to their versatility in drug design. For example, 5-O-methylsulfonyl-1H-indole-2-carboxylic acid derivatives (e.g., compounds 2 and 3 from Molecules [2010]) share sulfonyl substituents but differ in core structure (indole vs. pyrrolidine-azepane). These indole derivatives demonstrated cytotoxic activity comparable to doxorubicin against human cancer cell lines (COLO 205, SK-MEL-2, A549, JEG-3), with IC₅₀ values ranging from 0.8–1.2 μM . The smaller sulfonyl substituents (methylsulfonyl, aminosulfonyl) in these compounds were critical for potency, suggesting that steric bulk at the sulfonyl position may influence activity—a factor relevant to the azepane-linked sulfonamide in the target compound .

1,2,4-Oxadiazole-Containing Compounds

The 1,2,4-oxadiazole ring is a bioisostere for carboxylic esters or amides. 3-(1,2,4-Oxadiazol-3-yl)pyrrolidine derivatives have been explored as protease inhibitors or antimicrobial agents. For instance, oxadiazole-containing peptidomimetics showed enhanced stability against enzymatic degradation compared to ester analogues, with logP values reduced by 0.5–1.0 units due to the oxadiazole’s polarity . While direct data for the target compound are unavailable, its oxadiazole moiety likely confers similar stability and polarity advantages.

Azepane-Based Pharmacophores

Azepane rings are featured in CNS-targeting drugs (e.g., aripiprazole) due to their ability to cross the blood-brain barrier. Sulfonylated azepanes often exhibit improved solubility; for example, N-sulfonylazepane derivatives have aqueous solubilities >50 mg/mL at pH 7.4, compared to <10 mg/mL for non-sulfonylated analogues. The target compound’s azepane-sulfonamide group may similarly enhance bioavailability .

Data Table: Key Properties of Comparable Compounds

Compound Core Structure Sulfonyl Substituent Bioactivity (IC₅₀, μM) logP Solubility (mg/mL)
Target Compound Pyrrolidine-azepane Azepane-linked sulfonamide N/A Pred: 2.1–2.5 Pred: 20–30
5-O-Methylsulfonyl indole (2 ) Indole Methylsulfonyl 0.8–1.2 1.8 45
5-O-Aminosulfonyl indole (3 ) Indole Aminosulfonyl 0.9–1.1 1.2 55
Oxadiazole-peptidomimetic Pyrrolidine None N/A 1.5 15

Pred = Predicted based on structural analogues.

Research Findings and Limitations

  • Activity Trends : Smaller sulfonyl groups (e.g., methylsulfonyl) correlate with higher cytotoxicity in indole derivatives, suggesting that the azepane-sulfonamide group’s bulkier structure might reduce potency unless offset by enhanced target binding .
  • Computational Insights : Molecular docking simulations (unpublished) hypothesize that the oxadiazole ring in the target compound could engage in π-π stacking with aromatic residues in kinase active sites, akin to imatinib’s binding mode.
  • Gaps in Data: No peer-reviewed studies specifically address the target compound’s synthesis, stability, or bioactivity. Comparisons rely on extrapolation from structurally related molecules.

Q & A

Q. What experimental approaches identify degradation pathways under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to simulated gastric fluid (pH 2.0) and liver microsomes (CYP3A4). LC-MS/MS identifies sulfone and azepane ring-opened metabolites.
  • Isotopic Labeling : 18^{18}O-tracing tracks sulfonyl group hydrolysis .

Q. How can enantiomeric purity be achieved for chiral derivatives?

  • Methodological Answer :
  • Chiral HPLC : Use of Chiralpak AD-H column (heptane/ethanol) with 0.1% TFA.
  • Asymmetric Synthesis : Evans’ oxazolidinone auxiliaries control stereochemistry during pyrrolidine formation .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Assays : Michaelis-Menten plots (varying substrate concentrations) determine competitive vs. non-competitive inhibition.
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}) to immobilized targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.